An In-depth Technical Guide to 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, and the prospective applications of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with insights into the reactivity and potential biological significance of this specific benzenesulfonamide derivative. While experimental data for this exact molecule is limited in public literature, this guide extrapolates from well-characterized analogous compounds to provide a robust predictive profile.
Introduction and Molecular Overview
2-bromo-N-(4-methoxyphenyl)benzenesulfonamide belongs to the benzenesulfonamide class of compounds, a cornerstone pharmacophore in medicinal chemistry.[1] The core structure, characterized by a benzene ring linked to a sulfonamide group (-SO₂NH-), is a privileged scaffold known for its diverse biological activities.[2] The title compound is distinguished by a bromine substituent at the 2-position of the benzenesulfonyl ring and a 4-methoxyphenyl group attached to the sulfonamide nitrogen. These substitutions are anticipated to modulate its physicochemical properties and biological target interactions significantly.
The sulfonamide moiety can act as a zinc-binding group, making it a key feature in the design of inhibitors for metalloenzymes.[1] The strategic placement of the bromo and methoxy groups offers handles for further chemical modification and influences the molecule's overall electronics and steric profile.
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| CAS Number | 1178125-92-2 | Supplier Data |
| Molecular Formula | C₁₃H₁₂BrNO₃S | Elemental Composition |
| Molecular Weight | 342.21 g/mol | Elemental Composition |
| Appearance | Likely a white to off-white crystalline solid | General property of similar sulfonamides |
| Melting Point | Expected to be in the range of 100-150 °C | Comparison with N-(4-methoxyphenyl)benzenesulfonamide and other substituted analogs[3] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in water | The polar sulfonamide group and methoxy group enhance solubility in polar solvents, while the aromatic rings contribute to some lipophilicity.[4] |
| pKa | The sulfonamide N-H proton is weakly acidic, with an estimated pKa around 9-10. | Based on pKa values of related benzenesulfonamides. |
Predicted Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the N-H proton, and the methoxy group protons. The protons on the 2-bromophenyl ring will exhibit complex splitting patterns due to their ortho, meta, and para relationships. The protons on the 4-methoxyphenyl ring will appear as two doublets in the aromatic region. The methoxy group will be a sharp singlet around 3.8 ppm. The N-H proton will likely be a broad singlet, the chemical shift of which will be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display 13 distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the bromine will be shifted downfield. The aromatic carbons will appear in the range of 110-140 ppm. The methoxy carbon will be observed around 55 ppm.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretch (around 3200-3300 cm⁻¹), S=O stretches (asymmetric and symmetric, around 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively), C-N stretch, and aromatic C-H and C=C vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns will likely involve cleavage of the S-N bond and the C-S bond.
Synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide
The synthesis of N-aryl benzenesulfonamides is a well-established transformation in organic chemistry.[5] The most common and direct approach involves the nucleophilic substitution of a benzenesulfonyl chloride with an appropriate amine.
Proposed Synthetic Workflow
The synthesis of the title compound can be achieved in a two-step sequence starting from 2-bromoaniline. The first step is the preparation of the key intermediate, 2-bromobenzenesulfonyl chloride, followed by its reaction with 4-methoxyaniline (p-anisidine).
Caption: Proposed two-step synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide.
Detailed Experimental Protocol
Step 1: Synthesis of 2-bromobenzenesulfonyl chloride
This procedure is adapted from established methods for the synthesis of substituted benzenesulfonyl chlorides via diazotization-sulfonation.[6]
-
To a stirred solution of 2-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.
-
Add the cold diazonium salt solution to the sulfur dioxide solution dropwise, with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromobenzenesulfonyl chloride, which can be used in the next step without further purification or purified by vacuum distillation.
Step 2: Synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide
This is a standard procedure for the formation of a sulfonamide from a sulfonyl chloride and an amine.[5]
-
Dissolve 4-methoxyaniline (1.1 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.
-
To this solution, add a solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous pyridine dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold 2M hydrochloric acid to precipitate the product and neutralize the excess pyridine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide.
Chemical Reactivity and Potential for Further Functionalization
The chemical reactivity of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide is dictated by its three main structural components: the sulfonamide linkage, the 2-bromophenyl ring, and the 4-methoxyphenyl ring.
Caption: Potential reaction pathways for 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide.
-
Reactivity of the Sulfonamide Linkage: The N-H proton of the sulfonamide is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.[4]
-
Reactivity of the 2-Bromophenyl Ring: The carbon-bromine bond is a versatile handle for various transition-metal-catalyzed cross-coupling reactions.[7][8] This allows for the introduction of a wide range of substituents at the 2-position of the benzenesulfonyl moiety.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst can form a C-C bond, leading to biaryl sulfonamides.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can introduce new nitrogen-containing functionalities.[9]
-
Sonogashira Coupling: Coupling with terminal alkynes can introduce alkynyl groups.
-
-
Reactivity of the 4-Methoxyphenyl Ring: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution.[4] Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be directed to the positions ortho to the methoxy group.
Potential Applications in Drug Discovery and Medicinal Chemistry
The benzenesulfonamide scaffold is present in a wide array of clinically used drugs, including antibacterial agents, diuretics, anticonvulsants, and anticancer agents.[2][6] The biological activity of these compounds often stems from their ability to inhibit specific enzymes.[10]
Enzyme Inhibition
The primary sulfonamide group is a well-known zinc-binding motif, making benzenesulfonamide derivatives potent inhibitors of zinc-containing enzymes such as carbonic anhydrases (CAs).[1] While the title compound is a secondary sulfonamide, it may still exhibit inhibitory activity against certain enzymes.
Caption: General mechanism of enzyme inhibition by benzenesulfonamide derivatives.
Anticancer and Antimicrobial Potential
Numerous benzenesulfonamide derivatives have been investigated for their anticancer and antimicrobial properties.[2][11] Their mechanisms of action can be diverse, including the inhibition of enzymes crucial for tumor growth or microbial survival. The specific substitution pattern of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide may confer novel biological activities, making it a valuable candidate for screening in various disease models.
Conclusion
2-bromo-N-(4-methoxyphenyl)benzenesulfonamide is a synthetically accessible molecule with significant potential for further chemical elaboration and biological investigation. This technical guide provides a foundational understanding of its predicted properties, a reliable synthetic protocol, and a rationale for its potential applications in medicinal chemistry. The versatile reactivity of the bromo-substituent, combined with the established pharmacological importance of the benzenesulfonamide scaffold, makes this compound an attractive building block for the discovery of novel therapeutic agents. Further experimental validation of the properties and biological activities outlined in this guide is warranted and encouraged.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.
- Al-Masoudi, N. A., et al. (2021).
- Figueroa-Valverde, L., et al. (2024).
- Chen, J., et al. (2010). Structure-reactivity relationships in negishi cross-coupling reactions. PubMed.
- Gül, H. İ., et al. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. PubMed.
- Benchchem. (n.d.). biological activity of benzenesulfonamide derivatives.
- El-Sayed, M. A. A., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (n.d.). Synthesis of N‐cyano‐N‐arylbenzenesulfonamides.
- Čapkauskaitė, E., et al. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
- Waddell, L. J. N., et al. (2022).
- National Center for Biotechnology Information. (n.d.). 4-Methoxybenzenesulfonamide. PubChem.
- Kaczor, A. A., & Sicińska, W. (2021).
- SpectraBase. (n.d.). N-(4-Methoxyphenyl)-benzenesulfonamide - Optional[13C NMR] - Chemical Shifts.
- Pansare, D. N., & Shelke, R. N. (2019).
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.
- Jinli Chemical. (2026).
- Denmark, S. E., & Smith, R. C. (n.d.).
- Baranauskienė, L., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
- ResearchGate. (n.d.). (a) Cross-coupling reaction between bromobenzene with benzeneboronic....
- Khan, I. U., et al. (n.d.). N-(4-Methoxyphenyl)benzenesulfonamide. PMC.
- ResearchGate. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
- De Simone, G., et al. (2023). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
- The Journal of Organic Chemistry. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions.
- ResearchGate. (n.d.). Cross‐coupling reaction between benzylamine and bromobenzene in which....
- Benchchem. (n.d.). Crystal Structure Analysis of Substituted Benzenesulfonamides: A Technical Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide: Structure, Properties, and Applications_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]
- 7. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

